molecular formula C9H8N2O B155665 4-(1h-Imidazol-1-yl)phenol CAS No. 10041-02-8

4-(1h-Imidazol-1-yl)phenol

Cat. No. B155665
CAS RN: 10041-02-8
M. Wt: 160.17 g/mol
InChI Key: CYKCUAPYWQDIKR-UHFFFAOYSA-N
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Description

4-(1h-Imidazol-1-yl)phenol belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of 4-(1h-Imidazol-1-yl)phenol involves jointly melting an equimolar mixture of 4-hydroxybenzyl alcohol and the corresponding azoles . The process is conducted without solvents, by heating the mixture for 20 – 30 min at 155°C .


Molecular Structure Analysis

The molecular structure of 4-(1h-Imidazol-1-yl)phenol can be analyzed using various methods such as MarvinSketch .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1h-Imidazol-1-yl)phenol can be found in various databases .

Scientific Research Applications

Corrosion Inhibition

  • Carbon Steel Protection : Imidazole derivatives, including 4-(1H-Imidazol-1-yl)phenol, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. Experimental and molecular modeling approaches confirm these compounds' efficiency, with variations in efficiency observed among different derivatives (Costa et al., 2021).
  • Mild Steel Corrosion Inhibition : Research demonstrates the potential of imidazole derivatives, including those similar to 4-(1H-Imidazol-1-yl)phenol, in protecting mild steel against corrosion in acidic solutions. The effectiveness is attributed to strong adsorption capabilities and is supported by surface studies and theoretical calculations (Prashanth et al., 2021).

Molecular and Structural Studies

  • Structural Analysis and Synthesis : Some studies have focused on the synthesis and characterization of imidazole derivatives, including crystallographic analysis and pharmacokinetics. These studies contribute to understanding the molecular structures and potential applications of such compounds (Krause et al., 1995).
  • Fluorescence and Photophysical Properties : 4-(1H-Imidazol-1-yl)phenol and its derivatives have been analyzed for their fluorescence properties. These studies are significant in exploring the photophysical behavior of these compounds, which can be crucial for developing new materials and sensors (Zheng Wen-yao, 2012).

Biomedical Applications

  • Antiproliferative Activity : Certain derivatives of 4-(1H-Imidazol-1-yl)phenol have been tested for their antiproliferative activity against human cell lines, highlighting their potential therapeutic applications in cancer treatment (Dake et al., 2017).

Safety And Hazards

4-(1h-Imidazol-1-yl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 4-(1h-Imidazol-1-yl)phenol research could involve further exploration of its broad range of chemical and biological properties . It could also involve the development of new drugs, given that imidazole has become an important synthon in this field .

properties

IUPAC Name

4-imidazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKCUAPYWQDIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143258
Record name 1-(p-Hydroxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1h-Imidazol-1-yl)phenol

CAS RN

10041-02-8
Record name 4-(1H-Imidazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10041-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Hydroxyphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Hydroxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-hydroxyphenyl)imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Poyraz, M Sarı - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
In the title compound, [Cu(CH3COO)2(C9H8N2O)2]n, the CuII ion resides on a centre of inversion, displaying a tetragonally distorted octahedral coordination environment defined by …
Number of citations: 2 scripts.iucr.org
RJ Yu, B Deng - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
A pair of linear cyanamide (NCNH2) ligands, two monodentate 4-(1H-imidazol-1-yl)phenol (L) ligands and two nitrate anions link the CuII atom into a mononuclear unit, [Cu(NO3)2(…
Number of citations: 3 scripts.iucr.org
IS Nizamov, EN Nikitin, ES Batyeva, ID Nizamov… - Russian Journal of …, 2015 - Springer
Reactions of 4-(1H-pyrrol-1-yl)phenol and 4-(1H-imidazol-1-yl)phenol with 2,4-diaryl-1,3,2λ 5 ,4λ 5 - dithiadiphosphetane 2,4-disulfides gave the corresponding O-4-hetarylphenyl …
Number of citations: 8 link.springer.com
E Nikitin, O Pozdeev, I Nizamov, M Shulaeva… - dspace.kpfu.ru
© 2015 Pleiades Publishing, Ltd. Reactions of 4-(1H-pyrrol-1-yl)phenol and 4-(1H-imidazol-1-yl)phenol with 2,4-diaryl-1,3,2λ5,4λ5- dithiadiphosphetane 2,4-disulfides gave the …
Number of citations: 0 dspace.kpfu.ru
SN Costa, FWQ Almeida-Neto, ES Marinho… - Journal of the Brazilian …, 2023 - SciELO Brasil
Chemically modified imidazole molecules: 4-(1H-imidazol-1-yl)aniline, 4-(1H-imidazol-1-yl)benzaldehyde, 4-(1H-imidazol-1-yl)phenol and (4-(1H-imidazol-1-yl)phenyl)methanol were …
Number of citations: 1 www.scielo.br
SN Costa, FWQ Almeida-Neto, OS Campos… - Journal of Molecular …, 2021 - Elsevier
This paper deals with application of imidazole (IMI) and four imidazole derivative molecules: 4-(imidazole-1-il)-phenol (PHEN), [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), 2-(1H-…
Number of citations: 22 www.sciencedirect.com
DM Mamad, HH Rasul, AH Awla, RA Omer - Doklady Physical Chemistry, 2023 - Springer
Quantum chemical calculations utilizing DFT at 6-311++G(d,p) basis set in gaseous and aqueous phases for protonated and non-protonated species were conducted. To evaluate …
Number of citations: 0 link.springer.com
VM Joshi, C Sojitra, S Sasane, M Shukla… - … Process Research & …, 2020 - ACS Publications
Early scalable process development for the synthesis of ZY12201, a novel TGR5 receptor agonist, as a potential clinical candidate is described. A practical, efficient, and scalable …
Number of citations: 5 pubs.acs.org
F Mohamadpour - Journal of the Serbian Chemical Society, 2019 - doiserbia.nb.rs
A highly versatile and convenient synthetic route for biologically active α-amino acid, glutamic acid catalyzed facile and mild preparation of polyfunctionalized dihydro-2-oxypyrroles via …
Number of citations: 21 doiserbia.nb.rs
AJ Duraiswamy, MA Lee, B Madan… - Journal of medicinal …, 2015 - ACS Publications
Wnt proteins regulate various cellular functions and serve distinct roles in normal development throughout life. Wnt signaling is dysregulated in various diseases including cancers. …
Number of citations: 42 pubs.acs.org

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